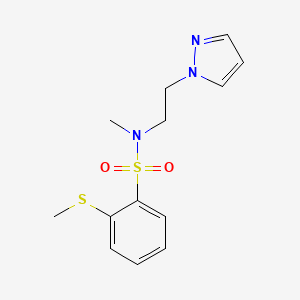
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile, also known as DI-Pyrimidine, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been shown to exhibit significant biological activity, making it an attractive candidate for further investigation.
Wirkmechanismus
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee exerts its biological effects by targeting specific molecular pathways. In cancer cells, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee induces apoptosis by activating the caspase pathway. In Alzheimer's disease, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee reduces the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase. In Parkinson's disease, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee protects dopaminergic neurons by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of beta-amyloid plaques, and protection of dopaminergic neurons. These effects are mediated by the compound's ability to target specific molecular pathways, as described above.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee in lab experiments is its potent biological activity, which makes it an attractive candidate for further investigation. However, one of the limitations of using 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee. One potential avenue is to investigate its potential as a cancer therapy, either alone or in combination with other drugs. Another potential direction is to explore its potential as a treatment for Alzheimer's disease and Parkinson's disease, either alone or in combination with other drugs. Additionally, further studies are needed to better understand the molecular mechanisms underlying the compound's biological effects, as well as to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of DI- Pyrimidine involves the reaction of 2,3-dihydro-1H-inden-5-ol with ethyl cyanoacetate in the presence of a base, followed by cyclization with guanidine. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been extensively studied for its potential therapeutic applications in various fields, including cancer research, Alzheimer's disease, and Parkinson's disease. In cancer research, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In Alzheimer's disease, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been shown to protect dopaminergic neurons from oxidative stress, which is a major contributor to the progression of the disease.
Eigenschaften
IUPAC Name |
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-8-12-7-14(17-9-16-12)18-13-5-4-10-2-1-3-11(10)6-13/h4-7,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQJULZLHPIWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=NC=NC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)

![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7633536.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)

![N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide](/img/structure/B7633556.png)
![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)
![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)
